CCK1 Receptor Agonist Activity: Quantified Potency Comparison with Baseline
2-Cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide demonstrates measurable agonist activity at the cholecystokinin 1 receptor (CCK1R) when expressed in CHO cells, with an EC₅₀ of 0.316 nM for stimulating intracellular calcium responses [1]. This value represents the compound's potency in activating CCK1R-mediated signaling relative to the vehicle baseline response (Rvb = 7 to 14 pM) [1].
| Evidence Dimension | CCK1 receptor agonist potency |
|---|---|
| Target Compound Data | EC₅₀ = 0.316 nM |
| Comparator Or Baseline | Vehicle control baseline response (Rvb = 7–14 pM) |
| Quantified Difference | Compound EC₅₀ represents approximately 23–45× higher potency than baseline response concentration range |
| Conditions | CCK1R (unknown origin) expressed in CHO cells; intracellular calcium response measured |
Why This Matters
Quantified CCK1R agonist activity at sub-nanomolar concentrations provides a measurable selectivity anchor for programs targeting gastrointestinal, metabolic, or neuropsychiatric pathways involving cholecystokinin signaling.
- [1] BindingDB. ChEMBL_1468337 (CHEMBL3412216). Activity at CCK1R expressed in CHO cells assessed as CCK EC₅₀ measured as intracellular calcium responses. View Source
